- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Cas no 913179-36-9 (5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole])
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Chemical and Physical Properties
Names and Identifiers
-
- 5'-Fluorospiro[cyclopropane-1,3'-indoline]
- 5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]
- 5′-Fluoro-1′,2′-dihydrospiro[cyclopropane-1,3′-[3H]indole] (ACI)
- 5′-Fluorospiro[cyclopropane-1,3′-indoline]
- 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
- EN300-137158
- AKOS015853219
- 5`-FLUOROSPIRO[CYCLOPROPANE-1,3`-INDOLINE]
- SB66181
- 5'-Fluorospiro[cyclopropane-1 pound not3'-indoline]
- DTXSID20705383
- FS-2981
- 913179-36-9
- CS-0090836
- SCHEMBL16600350
-
- MDL: MFCD13195330
- Inchi: 1S/C10H10FN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2
- InChI Key: HJFDQUZANMKTQT-UHFFFAOYSA-N
- SMILES: FC1C=C2C(NCC32CC3)=CC=1
Computed Properties
- Exact Mass: 163.08000
- Monoisotopic Mass: 163.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 2.42080
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Security Information
- Hazard Statement: H315-H319-H335
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-100mg |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 100mg |
¥456.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-1g |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 1g |
¥2535.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-250mg |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 250mg |
¥1024.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-25mg |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 25mg |
¥195.90 | 2023-09-02 | |
| Fluorochem | 077479-250mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 250mg |
£156.00 | 2022-03-01 | |
| Fluorochem | 077479-1g |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 1g |
£425.00 | 2022-03-01 | |
| Matrix Scientific | 073731-500mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline], 95+% |
913179-36-9 | 95+% | 500mg |
$445.00 | 2023-09-09 | |
| Matrix Scientific | 073731-1g |
5'-Fluorospiro[cyclopropane-1,3'-indoline], 95+% |
913179-36-9 | 95+% | 1g |
$692.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F847619-100mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 100mg |
¥528.00 | 2022-01-12 | |
| Chemenu | CM133528-1g |
5'-fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 1g |
$324 | 2021-08-05 |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Production Method
Production Method 1
Production Method 2
2.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
4.1 Reagents: Trifluoroacetic acid ; 60 °C
5.1 Reagents: Lithium aluminum hydride ; 0 °C
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Production Method 3
2.1 Reagents: Lithium aluminum hydride ; 0 °C
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Production Method 4
2.1 Reagents: Trifluoroacetic acid ; 60 °C
3.1 Reagents: Lithium aluminum hydride ; 0 °C
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Production Method 5
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
3.1 Reagents: Trifluoroacetic acid ; 60 °C
4.1 Reagents: Lithium aluminum hydride ; 0 °C
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Raw materials
- 4-Methoxybenzylchloride
- 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
- 1,2-Dibromoethane
- 1H-Indole-2,3-dione, 5-fluoro-1-[(4-methoxyphenyl)methyl]-
- 5-Fluoroisatin
- 2H-Indol-2-one, 5-fluoro-1,3-dihydro-1-[(4-methoxyphenyl)methyl]-
- Spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one, 5'-fluoro-1'-[(4-methoxyphenyl)methyl]-
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Preparation Products
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Suppliers
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Research Brief on 5'-Fluoro-1',2'-Dihydrospiro[cyclopropane-1,3'-indole] (CAS: 913179-36-9): Recent Advances and Applications
The compound 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] (CAS: 913179-36-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic indole derivative exhibits unique structural features that make it a promising candidate for drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer. Recent studies have focused on its synthesis, pharmacological properties, and potential applications, shedding light on its mechanism of action and therapeutic efficacy.
A key area of research has been the optimization of synthetic routes for 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. A 2023 study published in the Journal of Medicinal Chemistry reported a highly efficient and scalable synthesis method, achieving a yield of over 80% with minimal byproducts. The study emphasized the importance of the spirocyclopropane moiety in enhancing the compound's metabolic stability and bioavailability, which are critical factors for its potential use in vivo.
Pharmacological evaluations have revealed that 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] exhibits potent activity as a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This finding has sparked interest in its potential application for treating psychiatric disorders such as depression and schizophrenia. In vitro and in vivo studies demonstrated that the compound effectively crosses the blood-brain barrier and exhibits a favorable safety profile, with no significant off-target effects observed at therapeutic doses.
Another promising avenue of research involves the compound's anticancer properties. Preliminary data from a 2024 study in Cancer Research indicated that 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] inhibits the proliferation of certain cancer cell lines, including glioblastoma and pancreatic cancer, by inducing apoptosis and disrupting cell cycle progression. The study suggested that the fluorinated spirocyclic structure may enhance the compound's selectivity for cancer cells, reducing toxicity to normal tissues.
Despite these advancements, challenges remain in the clinical translation of 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. Ongoing research is focused on addressing issues related to formulation stability, pharmacokinetics, and long-term safety. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] (CAS: 913179-36-9) represents a promising scaffold for drug discovery, with potential applications in neurology and oncology. Continued research into its mechanism of action and optimization of its pharmacological properties will be crucial for realizing its full therapeutic potential.
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